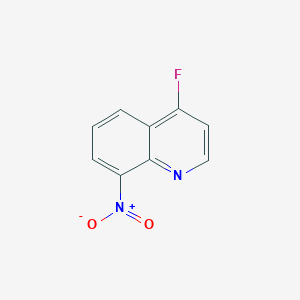

4-Fluoro-8-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-8-nitroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-7-4-5-11-9-6(7)2-1-3-8(9)12(13)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWBERNBASBLDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Studies of 4 Fluoro 8 Nitroquinoline Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions in Fluoro- and Nitro-Substituted Quinoline (B57606) Systems

Nucleophilic aromatic substitution is a critical reaction for modifying aromatic rings, proceeding through an addition-elimination mechanism. youtube.com This pathway is particularly efficient in electron-deficient aromatic systems, where the rate-determining step, the initial attack by a nucleophile, is facilitated. youtube.comlibretexts.org The reaction forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com

Halogen Displacement by Various Nucleophiles

In the context of SNAr reactions on halo-nitroaromatic compounds, the nature of the halogen leaving group plays a pivotal role. Contrary to trends observed in SN1 and SN2 reactions, fluoride (B91410) is an excellent leaving group in SNAr chemistry. youtube.com The high electronegativity of the fluorine atom strongly polarizes the carbon-fluorine bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. youtube.comyoutube.com This "element effect," where the ease of substitution mirrors electronegativity, makes fluoro-substituted nitroarenes highly reactive substrates. imperial.ac.uk

For 4-fluoro-8-nitroquinoline, the fluorine at the C4 position is activated towards displacement by a variety of nucleophiles. Research on analogous systems, such as 4-chloro-8-nitroquinoline, has demonstrated that nucleophiles like 9H-carbazol-9-ide can displace the halogen at the C4 position. nih.gov Other common nucleophiles used in these reactions include alkoxides, amines, and thiolates. youtube.comnih.gov The reaction of 4-fluoro-5-nitropyridine, a similar heterocyclic system, proceeds exclusively through the SNAr pathway, highlighting the high reactivity of the C-F bond in such activated rings. nih.gov

| Halogen Leaving Group | Reactivity in SNAr | Reason |

|---|---|---|

| -F | Highest | High electronegativity strongly polarizes the C-X bond, facilitating the initial nucleophilic attack (rate-determining step). youtube.comyoutube.com |

| -Cl | High | Good leaving group, commonly used due to substrate stability. imperial.ac.uk |

| -Br | Moderate | Less effective at activating the ipso-carbon compared to fluorine and chlorine. youtube.com |

| -I | Lowest | Least electronegative, providing the least activation for the initial attack. |

Influence of Nitro Group Activation on SNAr Pathways

The feasibility of SNAr reactions is critically dependent on the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org The nitro group (–NO₂) is a powerful activating group due to its ability to stabilize the negatively charged Meisenheimer intermediate through resonance and induction. youtube.comyoutube.com This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, allowing for direct delocalization of the negative charge onto the oxygen atoms of the nitro group. libretexts.org

In this compound, the nitro group is at the C8 position. While not directly ortho or para to the C4 fluorine, it exerts a strong electron-withdrawing effect throughout the bicyclic quinoline system. This general reduction in electron density significantly enhances the electrophilicity of the ring carbons, including C4, thereby activating the fluorine atom for nucleophilic displacement. nih.gov Studies on various nitroquinolines confirm that the nitro group activates the entire aromatic ring towards nucleophilic attack. nih.gov In compounds like 1-fluoro-2,4-dinitrobenzene, the presence of multiple nitro groups provides such strong activation that SNAr reactions proceed with high efficiency. nih.gov

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinolines

The Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful method for the functionalization of electron-deficient aromatic compounds by formally substituting a hydrogen atom. organic-chemistry.org This reaction typically involves a carbanion that possesses a leaving group at the nucleophilic center. organic-chemistry.org

Mechanistic Elucidation of Sigma-Complex Formation and Oxidation

The VNS mechanism commences with the addition of a nucleophile to an electron-deficient carbon atom of the nitroaromatic ring, forming a negatively charged σ-adduct, analogous to the Meisenheimer complex in SNAr. nih.govnih.gov This initial addition is generally a fast and reversible process. nih.gov For the reaction to proceed, the σ-adduct must rearomatize. Unlike in SNAr where a halide leaves, the direct elimination of a hydride ion (H⁻) is energetically unfavorable.

In the VNS pathway, this is overcome by the presence of a leaving group on the nucleophile itself. The reaction proceeds via a base-induced β-elimination from the σ-adduct, where the base removes a proton from the ring and the leaving group departs from the nucleophile's original alpha-carbon. organic-chemistry.orgnih.gov This process results in the formation of a nitro-stabilized benzylic-type anion, which is typically highly colored. kuleuven.be Subsequent acidic workup protonates this anion to yield the final substituted product. organic-chemistry.org The nitro group not only activates the ring for the initial attack but may also play a role in the subsequent oxidation/elimination steps. nih.gov

Positional Selectivity of VNS in 8-Nitroquinoline (B147351) Systems

The regioselectivity of VNS reactions in nitroquinolines is governed by a combination of electronic and steric factors. For 8-nitroquinoline, nucleophilic attack generally occurs at positions ortho or para to the activating nitro group, namely C7 and C5. researchgate.net

Several studies have shown that VNS on 8-nitroquinoline often proceeds with high regioselectivity for the C7 position (ortho to the nitro group). kuleuven.be This preference is attributed to the higher double-bond character of the C7=C8 bond in the quinoline system, which favors nucleophilic addition at C7. kuleuven.be In a reaction with the bulky nucleophile 9H-carbazole, substitution occurred exclusively at the C7 position, a result suggesting that the potassium counterion may interact with the nitro group's oxygen atoms, directing the nucleophile to the sterically more accessible ortho position despite its bulk. nih.gov However, selectivity can be influenced by the specific nucleophile. For instance, reactions with 4-amino-1,2,4-triazole (B31798) have shown substitution at the C5 (para) position of 8-nitroquinoline. researchgate.net

| Nucleophile | Position of Substitution | Reference |

|---|---|---|

| Chloromethyl phenyl sulfone | Mainly C7 (ortho) | kuleuven.be |

| 1,1,1-trimethylhydrazinium iodide (TMHI) | C7 (ortho) and C5 (para) | researchgate.net |

| 9H-carbazole | Exclusively C7 (ortho) | nih.gov |

| 4-amino-1,2,4-triazole | C5 (para) | researchgate.net |

Competitive Reaction Pathways in VNS

When a nitroaromatic substrate contains both a hydrogen atom at an activated position and a halogen, VNS and SNAr pathways can compete. nih.gov It has been observed that VNS often proceeds much faster than SNAr for most halogens. nih.govorganic-chemistry.org However, a notable exception exists for substrates containing fluorine at the 4-position, where SNAr is often the exclusive or major pathway due to the exceptional leaving group ability of fluoride in these systems. nih.govorganic-chemistry.org

In the case of 4-chloro-8-nitroquinoline, treating it with potassium 9H-carbazol-9-ide resulted in a complex mixture containing products from both VNS at C7 and SNAr at C4, including a product where both substitutions had occurred. nih.gov This demonstrates the delicate balance between the two reaction pathways. For this compound, the higher reactivity of the C-F bond in SNAr would strongly favor halogen displacement over VNS at either the C5 or C7 positions. Another potential competitive reaction can occur if the substrate has other acidic protons, such as on an alkyl group, which can be deprotonated by the base, thus inhibiting the desired VNS reaction. nih.gov

Reductive Transformations of the Nitro Group in Fluoronitroquinolines

The reduction of the nitro group on the quinoline scaffold is a pivotal transformation, yielding the corresponding amino derivatives which are versatile precursors for further functionalization. Various established methods for the reduction of aromatic nitro compounds are applicable to fluoronitroquinolines, offering routes to 8-aminoquinoline (B160924) derivatives. The choice of reducing agent is crucial and can be tailored based on the presence of other functional groups within the molecule.

Commonly employed methods include catalytic hydrogenation and chemical reduction using metals in acidic media. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method for the reduction of both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com This method is often preferred for its clean reaction profile and high yields.

Chemical reduction methods offer alternatives that can be advantageous when chemoselectivity is a concern. The use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a classic and effective method for the reduction of nitroarenes. nih.govscispace.com This system is particularly useful for its mildness and tolerance of other reducible functional groups. nih.gov Similarly, stannous chloride (SnCl₂) in an acidic medium is another widely used reagent for this transformation, providing a mild and selective reduction of the nitro group. commonorganicchemistry.comacsgcipr.orgcommonorganicchemistry.com The mechanism of these metal-based reductions generally involves a series of single electron transfers from the metal, followed by protonation steps, leading to the formation of nitroso, hydroxylamino, and finally the amino group. sarthaks.com

Table 1: Reductive Transformations of this compound This table presents plausible reductive transformations based on established methods for nitroarene reduction.

Functional Group Interconversions and Derivatization Reactions of the Quinoline Nucleus

The quinoline nucleus of this compound is activated towards nucleophilic aromatic substitution (SNAr), primarily at the C4-position. The presence of the electron-withdrawing nitro group at the C8-position, along with the inherent electron deficiency of the pyridine (B92270) ring, significantly facilitates the displacement of the fluorine atom by various nucleophiles. researchgate.net This reactivity allows for a wide range of functional group interconversions and the synthesis of diverse 4-substituted-8-nitroquinoline derivatives.

The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile attacks the C4-carbon, forming a resonance-stabilized anionic σ-complex. The subsequent departure of the fluoride leaving group restores the aromaticity of the quinoline ring. A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed in these reactions.

Reactions with primary and secondary amines lead to the formation of 4-amino-8-nitroquinoline derivatives. nih.gov Thiolates, which are potent soft nucleophiles, readily displace the fluoride to yield 4-(alkylthio)- or 4-(arylthio)-8-nitroquinolines. nih.govyoutube.com Similarly, alkoxides react to form the corresponding 4-alkoxy-8-nitroquinolines. The high reactivity of the 4-position in halo-nitroquinolines towards nucleophilic substitution is a well-documented phenomenon, providing a versatile platform for the synthesis of a library of compounds with diverse functionalities. researchgate.netmdpi.com

Table 2: Functional Group Interconversions of this compound This table illustrates potential derivatization reactions based on the principles of nucleophilic aromatic substitution on activated haloquinolines.

Spectroscopic and Crystallographic Characterization of Fluoronitroquinoline Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. For 4-Fluoro-8-nitroquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the quinoline (B57606) ring system. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the fluorine atom. Protons closer to the nitro group (e.g., H7) and the heterocyclic nitrogen atom (e.g., H2) are anticipated to be shifted downfield (higher ppm values). tsijournals.com Conversely, the fluorine atom at position 4 will influence the chemical shift of the adjacent H3 and H5 protons. Spin-spin coupling between adjacent protons (typically 7-9 Hz for ortho coupling, 1-3 Hz for meta coupling) would result in characteristic splitting patterns (doublets, triplets, or doublets of doublets), allowing for the definitive assignment of each proton.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is predicted to display nine signals, one for each carbon atom in the quinoline skeleton. libretexts.org The positions of these signals are highly dependent on the local electronic environment. Carbons directly attached to the electronegative fluorine (C4) and nitro group (C8) are expected to show significant shifts. libretexts.orgoregonstate.edu Specifically, C4 would exhibit a large downfield shift due to fluorine's electronegativity, and this signal would appear as a doublet due to one-bond carbon-fluorine coupling (¹J_CF). The C8 carbon, attached to the nitro group, would also be shifted downfield. Carbons in ortho and para positions relative to the substituents will also experience noticeable shifts. oregonstate.edu

¹⁹F NMR: The ¹⁹F NMR spectrum would provide direct evidence for the fluorine atom, showing a single resonance. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would be split by coupling to nearby protons (e.g., H3 and H5), providing further structural confirmation.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings |

|---|---|---|---|

| ¹H | 7.5 - 9.0 | d, t, dd | J_HH, J_HF |

| ¹³C | 110 - 160 | s, d | J_CF |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show strong, characteristic absorption bands for the nitro (NO₂) group. These include an asymmetric stretching vibration typically found in the 1570–1485 cm⁻¹ region and a symmetric stretching vibration in the 1370–1320 cm⁻¹ range. researchgate.net Other significant peaks would include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring system (typically 1625–1430 cm⁻¹), and a C-F stretching vibration (usually in the 1250-1000 cm⁻¹ region). researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching vibration of the nitro group is often strong in the Raman spectrum. researchgate.net The aromatic ring vibrations also give rise to distinct Raman signals. This technique is particularly useful for observing vibrations that are weak or inactive in the IR spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| C=C / C=N Ring Stretch | 1625 - 1430 | FT-IR, Raman |

| NO₂ Asymmetric Stretch | 1570 - 1485 | FT-IR |

| NO₂ Symmetric Stretch | 1370 - 1320 | FT-IR, Raman |

| C-F Stretch | 1250 - 1000 | FT-IR |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, with the molecular formula C₉H₅FN₂O₂, the monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). researchgate.net

The calculated monoisotopic mass for the neutral molecule [M] is 192.0335 Da. In a typical HRMS experiment using electrospray ionization (ESI), the molecule would likely be observed as a protonated species, [M+H]⁺. The instrument measures the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or more decimal places). The experimentally measured m/z for the [M+H]⁺ ion would be compared to the calculated value of 193.0413 Da, and a match within a narrow tolerance (e.g., < 5 ppm) confirms the elemental composition. researchgate.net

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Probing

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic transitions within a molecule.

UV-Visible Absorption: The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of a conjugated aromatic system. These absorptions arise from π → π* and n → π* electronic transitions within the quinoline ring. researchgate.netsharif.edu The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted quinoline. The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, can be used to determine the wavelength of maximum absorbance (λ_max). sharif.edu

Fluorescence Spectroscopy: While many aromatic compounds fluoresce, those containing nitro groups often exhibit weak fluorescence or are non-fluorescent. springernature.com This phenomenon, known as fluorescence quenching, occurs because the electron-withdrawing nitro group can provide a pathway for non-radiative decay of the excited state. Therefore, this compound is predicted to be weakly fluorescent at best. Any observed emission would likely be highly dependent on solvent polarity. springernature.com

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and details of the intermolecular interactions that govern the crystal packing.

Analysis of the crystal structure of this compound would reveal its solid-state conformation. Based on the structures of related compounds like 8-nitroquinoline (B147351), the quinoline ring system is expected to be nearly planar. researchgate.net The nitro group may be slightly twisted out of the plane of the aromatic ring due to steric hindrance or crystal packing forces. mdpi.comresearchgate.net Tautomeric forms are not relevant for this compound as it lacks labile protons.

The arrangement of molecules in the crystal lattice is dictated by intermolecular forces. For this compound, several types of interactions are anticipated:

Hydrogen Bonding: While no classical hydrogen bond donors (like O-H or N-H) are present, weak C-H···O and C-H···N hydrogen bonds involving the aromatic protons and the oxygen atoms of the nitro group or the quinoline nitrogen are possible. These interactions play a role in stabilizing the crystal structure. nih.gov

π-Stacking: Aromatic systems like quinoline have a strong tendency to engage in π-π stacking interactions. nih.govresearchgate.net In the crystal lattice, molecules of this compound would likely arrange in parallel or offset stacks to maximize favorable electrostatic and dispersion interactions between the electron clouds of adjacent rings. The electron-withdrawing fluorine and nitro groups create a polarized π-system, which can influence the geometry of the stacking, favoring arrangements that minimize electrostatic repulsion. researchgate.net

Computational Chemistry Applications in Fluoronitroquinoline Research

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to determine the optimized molecular geometry and electronic structure of compounds like 4-Fluoro-8-nitroquinoline. This method calculates the electron density of a molecule to determine its energy and, consequently, its most stable three-dimensional arrangement. For a substituted quinoline (B57606), DFT can precisely predict bond lengths, bond angles, and dihedral angles, providing a detailed structural model.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of a molecule. libretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the fluoro and nitro groups would be expected to lower the energy of the LUMO, influencing its electrophilic character.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Properties and Their Significance

| Property | Description | Significance in Reactivity Prediction |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy suggests a greater tendency to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates a greater ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing a guide to its reactive sites. wolfram.comyoutube.comchemrxiv.org The MEP map displays regions of varying electrostatic potential on the electron density surface. wolfram.comresearchgate.net Different colors are used to represent these regions: red typically indicates areas of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. youtube.comresearchgate.net Green and yellow represent intermediate or near-neutral potentials. youtube.comresearchgate.net

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group, highlighting these as potential sites for interaction with electrophiles. Conversely, positive potential would be expected near the hydrogen atoms and potentially on the carbon atom attached to the fluorine, indicating susceptibility to nucleophilic attack.

Theoretical Spectroscopic Property Simulations (NMR, IR, UV-Vis)

Computational methods can simulate various spectroscopic properties, aiding in the interpretation of experimental data and the structural elucidation of molecules.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. pdx.edutsijournals.comchemistrysteps.comoregonstate.edu These calculations are valuable for assigning peaks in experimental spectra to specific atoms within the molecule. For this compound, theoretical shifts would help to understand the electronic effects of the fluoro and nitro substituents on the different protons and carbons of the quinoline ring system.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational simulations can calculate the vibrational frequencies and their corresponding intensities, which can be compared with experimental IR spectra. msu.eduiosrjournals.org This allows for the assignment of specific absorption bands to particular bond stretching, bending, or wagging motions within the this compound molecule.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. youtube.comyoutube.comlibretexts.orgyoutube.com Time-dependent DFT (TD-DFT) calculations can simulate the UV-Vis absorption spectrum by predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* and n → π* transitions. youtube.comlibretexts.orgmdpi.com For this compound, these simulations would reveal how the substituents affect the electronic absorption properties of the quinoline chromophore.

Investigation of Tautomeric Equilibria and Conformational Landscapes

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. nih.govchemrxiv.org Computational chemistry can be used to investigate the relative stabilities of different tautomeric forms of a molecule. nih.govresearchgate.netchemrxiv.org For substituted quinolines, particularly those with hydroxyl or amino groups, tautomerism can be a significant factor. nih.govresearchgate.netchemrxiv.org While this compound itself is not expected to exhibit significant tautomerism, computational studies on related hydroxyquinolines have been used to determine the favored tautomeric forms in different environments. researchgate.netchemrxiv.org

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies. For a relatively rigid molecule like this compound, the conformational landscape is likely to be simple. However, computational methods can confirm the most stable conformation and identify any potential rotational barriers, for instance, around the C-NO₂ bond. scielo.br

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. scispace.com It allows for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. nih.govmdpi.com For this compound, a key area of interest would be nucleophilic aromatic substitution (SNA) reactions, where a nucleophile replaces either the fluorine atom or a hydrogen atom. nih.govmdpi.com

By modeling the reaction pathway, chemists can determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. This provides insights into the reaction rate and the feasibility of a particular transformation. For instance, computational modeling could be used to compare the activation energies for nucleophilic attack at the C4 (bearing the fluorine) and other positions on the quinoline ring, thereby predicting the most likely site of substitution. nih.govresearchgate.net

Advanced Computational Methods (ELF, LOL, NBO) for Bonding Analysis

Beyond basic structural and electronic properties, advanced computational methods can provide a more nuanced understanding of the chemical bonding within a molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analysis tools that provide a visual representation of electron localization in a molecule. nih.govresearchgate.netijasret.commdpi.com They help to identify regions corresponding to covalent bonds, lone pairs, and atomic cores. nih.govresearchgate.netijasret.commdpi.com In this compound, ELF and LOL analysis would map out the electron density distribution in the aromatic system and around the substituent groups, offering insights into the nature of the chemical bonds.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). walisongo.ac.id This method allows for the quantification of orbital interactions, such as hyperconjugation, and provides information about charge transfer between different parts of the molecule. For this compound, NBO analysis could be used to understand the delocalization of electron density from the quinoline ring to the electron-withdrawing nitro group and the influence of the fluorine atom on the electronic structure.

Table 2: Advanced Computational Methods for Bonding Analysis

| Method | Description | Information Provided |

|---|---|---|

| ELF | Electron Localization Function | Maps regions of high electron localization, corresponding to bonds and lone pairs. |

| LOL | Localized Orbital Locator | Similar to ELF, visualizes areas where orbitals are localized. |

| NBO | Natural Bond Orbital | Translates molecular orbitals into a Lewis structure representation, quantifying orbital interactions and charge transfer. |

Computational chemistry offers a comprehensive suite of tools for the in-depth investigation of this compound. From determining its three-dimensional structure and electronic properties with DFT to predicting its reactivity through FMO theory and MEP mapping, these methods provide a theoretical framework for understanding its chemical behavior. Furthermore, the simulation of spectroscopic properties and the application of advanced bonding analysis methods like ELF, LOL, and NBO can offer a detailed picture of its molecular and electronic landscape. While specific computational studies on this compound are not widely available in the current literature, the principles and applications of these computational techniques to related quinoline systems demonstrate their immense potential for guiding future experimental research on this compound.

Chemical Modification and Structure Reactivity Relationships in Fluoronitroquinoline Chemistry

Strategic Functionalization and Diversification of the Quinoline (B57606) Core

The 4-fluoro-8-nitroquinoline scaffold is a versatile platform for chemical modification, primarily due to the electronic properties imparted by its substituents. The presence of a nitrogen atom in the quinoline ring system and a strong electron-withdrawing nitro group at the C-8 position renders the heterocyclic ring electron-deficient. researchgate.net This electronic feature makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the C-2 and C-4 positions. researchgate.net The fluorine atom at the C-4 position is an excellent leaving group in such reactions, a reactivity that is further enhanced by the resonance and inductive effects of the nitro group.

Strategic functionalization of the this compound core is therefore commonly achieved by displacing the C-4 fluorine atom with a variety of nucleophiles. This approach allows for the introduction of diverse functional groups and the systematic modification of the molecule's physicochemical properties. Common nucleophiles employed in this strategy include:

Oxygen Nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages.

Nitrogen Nucleophiles: Primary and secondary amines are readily reacted to form 4-amino-8-nitroquinoline derivatives. This is a facile process, as the electron-withdrawing nature of the quinoline core facilitates the addition of even weak nucleophiles. nih.gov

Sulfur Nucleophiles: Thiols and thiophenols can displace the fluorine to yield 4-thioether-substituted quinolines.

This direct substitution at the C-4 position is a robust and high-yielding method for creating a wide array of derivatives from a single, readily accessible precursor. Further diversification can be achieved by subsequent reactions on the newly introduced functional groups or by modifying the nitro group at the C-8 position, for instance, through reduction to an amino group, which can then undergo a host of further chemical transformations.

Electronic and Steric Effects of Substituents on Quinoline Reactivity

The reactivity of the this compound core is fundamentally governed by the electronic and steric effects of its substituents.

Electronic Effects: The quinoline ring itself is less reactive toward electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. researchgate.netacs.org This effect is significantly amplified in this compound by the presence of two additional powerful electron-withdrawing groups: the nitro group (-NO₂) and the fluorine atom (-F).

Nitro Group (-NO₂): As a strong deactivating group, the nitro substituent at the C-8 position significantly reduces the electron density of the entire aromatic system, particularly the benzene ring portion where it is located. This deactivation makes electrophilic aromatic substitution challenging. acs.org Conversely, it strongly activates the ring for nucleophilic aromatic substitution. youtube.comyoutube.com

Fluorine Atom (-F): The fluorine at C-4 exerts a strong inductive electron-withdrawing effect, further decreasing the electron density at the site of its attachment and making it an excellent site for nucleophilic attack.

Ring Nitrogen: The nitrogen atom withdraws electron density from the pyridine (B92270) ring, making positions 2 and 4 particularly electron-poor and thus susceptible to nucleophilic attack. researchgate.net

Collectively, these electronic effects make the C-4 position the most reactive site for nucleophilic substitution, as the resulting anionic intermediate (a Meisenheimer-like complex) is well-stabilized by the resonance and inductive effects of both the ring nitrogen and the C-8 nitro group. youtube.com

Steric Effects: Steric hindrance plays a crucial role in dictating the regioselectivity and rate of reactions. While the C-4 position is electronically activated, the accessibility of this site to incoming nucleophiles can be influenced by the size of the nucleophile itself. Furthermore, once a substituent is introduced at the C-4 position, its size can sterically hinder subsequent reactions at the adjacent C-3 and C-5 positions. For example, the introduction of a bulky tertiary amine at C-4 would make functionalization at C-3 or C-5 more difficult compared to the introduction of a smaller primary amine. publish.csiro.aunih.gov This principle is a key consideration in multi-step syntheses involving the quinoline core.

Development of Libraries of Novel Fluoronitroquinoline Derivatives

The predictable and efficient reactivity of this compound in SNAr reactions makes it an ideal starting scaffold for the development of compound libraries. mdpi.com Target-focused libraries are collections of molecules designed to interact with a specific biological target or family of targets, and they are a cornerstone of modern drug discovery. nih.gov

By using this compound as a common core, a large number of derivatives can be synthesized in a parallel fashion. In this approach, the core scaffold is reacted with a diverse set of building blocks—in this case, various nucleophiles—to rapidly generate a library of structurally related but functionally diverse compounds. mdpi.com For example, a 96-well plate format could be used to react this compound with 96 different amines, thiols, or alcohols, yielding a library of 96 distinct derivatives for biological screening.

This strategy offers several advantages:

Efficiency: A large number of compounds can be produced from a single synthetic pathway.

Diversity: By varying the nucleophile, a wide range of properties (e.g., polarity, size, hydrogen bonding capability) can be introduced at the C-4 position.

Systematic Exploration: The library allows for the systematic exploration of the structure-activity relationship (SAR), revealing how changes at the C-4 position affect biological activity. nih.gov

The table below illustrates a hypothetical set of derivatives that could be synthesized to form a focused library based on the this compound scaffold.

| Entry | Nucleophile | Resulting C-4 Substituent | Potential Property Modification |

|---|---|---|---|

| 1 | Morpholine | -N(CH₂)₄O | Increased polarity, H-bond acceptor |

| 2 | Thiophenol | -S-Ph | Increased lipophilicity, aromatic interaction |

| 3 | Sodium methoxide | -OCH₃ | Small, polar group |

| 4 | Aniline (B41778) | -NH-Ph | H-bond donor, aromatic interaction |

| 5 | Piperidine | -N(CH₂)₅ | Basic, lipophilic |

Chiral Resolution and Asymmetric Synthesis Approaches for Enantiopure Fluoronitroquinolines

When the functionalization of the this compound core results in the formation of a new stereocenter, the product is typically a racemic mixture (an equal mixture of two enantiomers). For many applications, particularly in pharmacology, it is often necessary to isolate or synthesize a single enantiomer, as different enantiomers can have vastly different biological activities. Two primary strategies are employed to obtain these enantiopure compounds: chiral resolution and asymmetric synthesis. wikipedia.org

Chiral Resolution: This method involves the separation of a pre-existing racemic mixture. wikipedia.org The most common approach is to react the racemic derivative (e.g., a 4-amino derivative) with a chiral resolving agent, such as an enantiomerically pure acid like tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by conventional techniques like fractional crystallization. wikipedia.orgnih.gov Once separated, the pure diastereomer is treated to remove the resolving agent, yielding the desired enantiopure quinoline derivative. While effective, this method has the disadvantage of a maximum theoretical yield of 50% for the desired enantiomer. wikipedia.org

Asymmetric Synthesis: A more modern and efficient approach is asymmetric synthesis, which aims to selectively create only one of the two possible enantiomers from the beginning. chimia.chyoutube.com This avoids the need for separation and the loss of half the material. For fluoronitroquinoline derivatives, this could be achieved in several ways:

Chiral Nucleophile: Using an enantiomerically pure nucleophile to react with the this compound core.

Chiral Catalyst: Employing a chiral catalyst to mediate the reaction between the quinoline scaffold and an achiral nucleophile. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other. nih.gov

Chiral Auxiliary: Temporarily attaching a chiral auxiliary to the achiral nucleophile or, less commonly, the quinoline substrate. The auxiliary directs the stereochemical outcome of the reaction and is then removed in a subsequent step. youtube.com

These asymmetric strategies are fundamental in modern organic synthesis for producing enantiopure compounds, including complex quinoline alkaloids and synthetic derivatives for various applications. rsc.orgrsc.orgnih.gov

Q & A

Q. Basic

- Spectroscopy :

- ¹H/¹³C NMR : Assigns fluorine and nitro group positions via chemical shifts (e.g., fluorine deshields adjacent protons) .

- FT-IR : Confirms nitro (1520–1350 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >98% purity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₉H₅FN₂O₂, 192.15 g/mol) .

How does the introduction of fluorine and nitro groups at positions 4 and 8 influence the compound's reactivity and interaction with biological targets?

Q. Advanced

- Electronic Effects : The electron-withdrawing nitro group at C8 increases electrophilicity, facilitating nucleophilic substitutions (e.g., amination), while fluorine at C4 enhances lipophilicity and membrane permeability .

- Biological Interactions :

- Antimicrobial Activity : Fluorine improves binding to bacterial DNA gyrase, while the nitro group stabilizes π-π stacking with aromatic enzyme residues .

- ROS Generation : Nitro reduction intermediates (e.g., hydroxylamines) produce reactive oxygen species (ROS), causing oxidative DNA damage (e.g., 8OHdG formation) .

What methodological approaches are employed to resolve contradictions in reported biological activities of this compound derivatives?

Q. Advanced

-

Comparative Assays : Use standardized in vitro models (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to control variables like cell line specificity and incubation time .

-

Structure-Activity Relationship (SAR) Studies :

Derivative Substituents Antimicrobial IC₅₀ (µM) Anticancer IC₅₀ (µM) 4-Fluoro-8-nitro None 12.5 8.2 6-Fluoro-4-methyl Methyl at C6 45.0 25.4 Data from comparative studies highlight substituent-dependent efficacy . -

Mechanistic Validation : ROS scavengers (e.g., N-acetylcysteine) or glutathione depletion assays clarify oxidative damage pathways .

What are the proposed mechanisms by which this compound derivatives induce oxidative DNA damage, and how can these pathways be experimentally validated?

Q. Advanced

- ROS-Mediated Damage :

- Nitro Reduction : Enzymatic reduction (e.g., via NADPH-cytochrome P450 reductase) generates hydroxylamine intermediates, which auto-oxidize to produce superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) .

- Fenton Reaction : H₂O₂ reacts with Fe²⁺ to form hydroxyl radicals (·OH), causing DNA strand breaks and 8OHdG adducts .

- Validation Methods :

How do structural modifications at the quinoline core affect the antimicrobial efficacy of this compound analogs?

Q. Advanced

- Substituent Effects :

- Electron-Donating Groups (e.g., -CH₃) : Reduce nitro group reactivity, decreasing ROS generation and antimicrobial potency .

- Halogenation (e.g., -Cl) : Enhances hydrophobicity, improving penetration into Gram-negative bacterial membranes .

- In Vitro Models :

- Time-Kill Assays : Assess bactericidal kinetics against multidrug-resistant E. coli or S. aureus.

- Biofilm Inhibition : Crystal violet staining quantifies biofilm disruption in P. aeruginosa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.